molecular formula C10H15NO5 B2864779 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid CAS No. 2248257-21-6

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid

Cat. No. B2864779
CAS RN: 2248257-21-6
M. Wt: 229.232
InChI Key: PAANOOPTHRACGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid” is also known as N-BOC-4-Piperidinecarboxylic acid . It is a part of the Acros Organics product portfolio . The IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The structure of the compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a white color . It has a molecular weight of 229.28 g/mol . It is insoluble in water .

Scientific Research Applications

Synthesis of Fused Heterocycles

The compound is valuable in the synthesis of fused heterocycles, which are crucial in pharmaceutical research. It serves as a precursor for creating four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Development of Antitumor Agents

EN300-1654370 has been utilized in the synthesis of syn-stereodiad building blocks for polyketides. These building blocks are instrumental in the production of natural compounds with antitumor activity, highlighting the compound’s potential in cancer research.

Creation of Imidazole Derivatives

The compound’s structure allows for the development of imidazole-containing compounds. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

Drug Research and Development

EN300-1654370’s analogs are significant in drug research and development due to their interesting pharmaceutical and biological activities. The compound’s derivatives are explored for their potential in creating new medications .

Antibacterial and Antimicrobial Applications

The compound’s structure is conducive to the synthesis of quinolone derivatives, which have been evaluated for antimicrobial activity against various bacterial strains, indicating its importance in developing new antibacterial agents .

Chemical Synthesis and Industrial Applications

EN300-1654370 can be used in chemical synthesis processes to create various industrial chemicals and intermediates. Its versatility in organic synthesis makes it a valuable asset in the chemical industry.

Safety and Hazards

This compound may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAANOOPTHRACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=COCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid

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